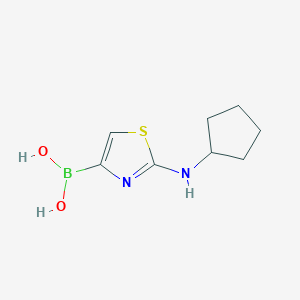
3-(3-methylpyrrolidin-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methylpyrrolidin-3-yl)-1H-indole is a compound that features a pyrrolidine ring fused to an indole structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the indole and pyrrolidine moieties in its structure allows for unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylpyrrolidin-3-yl)-1H-indole typically involves the construction of the pyrrolidine ring followed by its attachment to the indole core. One common method involves the cyclization of a suitable precursor, such as 3-(2-bromoethyl)-1H-indole, with 3-methylpyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylpyrrolidin-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric or elevated pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid or 3-(3-methylpyrrolidin-3-yl)indole-2-carboxylic acid.
Reduction: Formation of 3-(3-methylpyrrolidin-3-yl)-1H-indoline.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
3-(3-methylpyrrolidin-3-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-methylpyrrolidin-3-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, while the pyrrolidine ring can enhance binding affinity and selectivity through its conformational flexibility.
Comparison with Similar Compounds
Similar Compounds
3-(3-methylpyrrolidin-3-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole.
3-(3-methylpyrrolidin-3-yl)-1H-benzimidazole: Contains a benzimidazole ring instead of an indole.
3-(3-methylpyrrolidin-3-yl)-1H-quinoline: Features a quinoline ring in place of the indole.
Uniqueness
3-(3-methylpyrrolidin-3-yl)-1H-indole is unique due to the combination of the indole and pyrrolidine moieties, which confer distinct chemical and biological properties. The indole ring provides aromaticity and potential for π-π interactions, while the pyrrolidine ring offers conformational flexibility and additional sites for functionalization.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-(3-methylpyrrolidin-3-yl)-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-13(6-7-14-9-13)11-8-15-12-5-3-2-4-10(11)12/h2-5,8,14-15H,6-7,9H2,1H3 |
InChI Key |
KZYZYEZRWGAFLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14867460.png)
![(3aR,6aR)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14867472.png)

![1-(4-Methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B14867480.png)
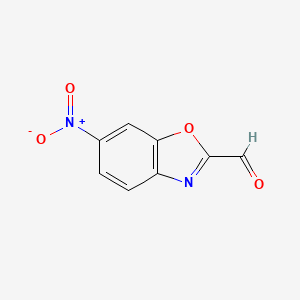
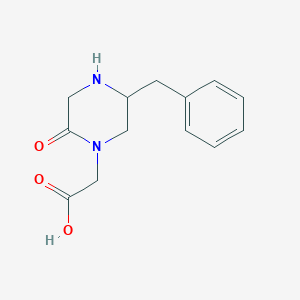

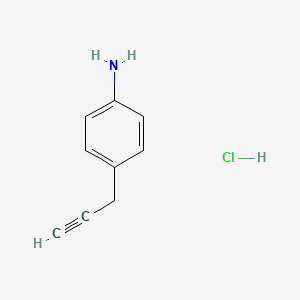
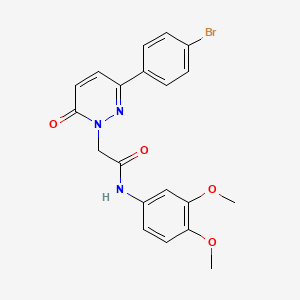
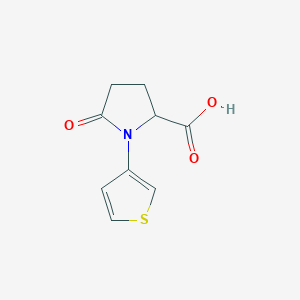

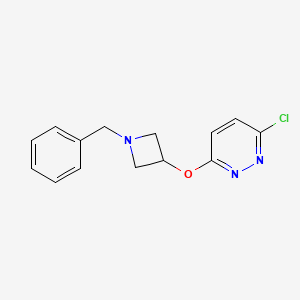
![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile](/img/structure/B14867519.png)
